1-Bromo-2-ethylhexane-d17

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-ethylhexane-d17, also known as 2-Ethyl-1-hexyl-d17 bromide or 3-(Bromomethyl)heptane-d17, is a chemical compound with the molecular formula C8D17Br . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .

Synthesis Analysis

The synthesis of 1-Bromo-2-ethylhexane-d17 involves specific process parameters to ensure product quality . It is available for purchase in bulk, and one-to-one custom synthesis is offered for special structural needs .Molecular Structure Analysis

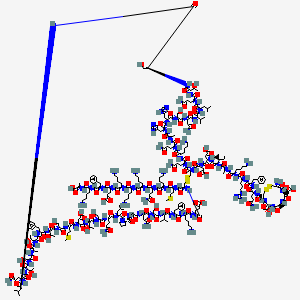

The molecular weight of 1-Bromo-2-ethylhexane-d17 is 210.23 . Its IUPAC name is 3-[bromo(dideuterio)methyl]-1,1,1,2,2,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane . The compound has a linear formula of CD3(CD2)3CD(CD2CD3)CD2Br .Physical And Chemical Properties Analysis

1-Bromo-2-ethylhexane-d17 is a liquid at 20°C . It has a boiling point of 156°C and a specific gravity of 1.12 . The compound has a refractive index of 1.46 . It is recommended to store the compound under inert gas .Scientific Research Applications

Synthesis and Chemical Transformations

1-Bromo-2-ethylhexane-d17, while not directly referenced in the available literature, is closely related to compounds utilized in various synthetic and chemical transformation studies. For instance, the synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction showcases the utility of brominated compounds in creating more complex chemical structures through efficient methodologies (Kuang et al., 2005). Similarly, the use of 1-bromo-2-iodoethylene as a central building block for the synthesis of natural products through queued cross-coupling reactions highlights the role of brominated ethylene derivatives in facilitating complex synthesis processes, potentially analogous to applications of 1-Bromo-2-ethylhexane-d17 (Ghasemi et al., 2004).

Material Science and Polymer Chemistry

Brominated compounds also play a significant role in material science and polymer chemistry. For example, the diversified applications of chemically modified 1,2-polybutadiene, where the brominated polymer serves as a macroinitiator for polymerization processes, demonstrate the potential for brominated compounds in creating novel materials with specific properties (Yuan et al., 2011). This suggests a possible research avenue for 1-Bromo-2-ethylhexane-d17 in the development of new polymeric materials.

Environmental and Biological Studies

While direct applications of 1-Bromo-2-ethylhexane-d17 in environmental and biological studies were not found, related brominated compounds have been investigated for their environmental persistence and biological effects. For example, the study of bacterial strains capable of degrading 1,4-dioxane highlights the environmental relevance of brominated compounds and their metabolites in biodegradation processes (Sei et al., 2013). Similarly, the detection of alternate brominated flame retardants in house dust points to the environmental dispersion and potential health implications of brominated compounds, underscoring the importance of understanding their behavior and effects (Stapleton et al., 2008).

Mechanism of Action

Target of Action

1-Bromo-2-ethylhexane-d17 is a chemical compound used in scientific research . It’s often the case with such compounds that their targets are determined through extensive biochemical and pharmacological studies.

Mode of Action

It’s known that brominated compounds often act as alkylating agents, reacting with nucleophilic sites in biological molecules, potentially leading to various biochemical changes .

Biochemical Pathways

It has been used in the synthesis of methoxy-4-(2-ethylhexyloxy)benzene, a photovoltaic conjugated polymer, having benzo[1,2-b:4,5-b′]difuran building block . This suggests that it may play a role in the synthesis of complex organic molecules.

Pharmacokinetics

As a brominated compound, it’s likely to have unique pharmacokinetic properties influenced by its size, polarity, and the presence of the bromine atom .

Result of Action

Brominated compounds can potentially cause a variety of cellular effects due to their reactivity with biological molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of 1-Bromo-2-ethylhexane-d17 . .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-Bromo-2-ethylhexane-d17 involves the conversion of 2-ethylhexanol-d17 to 1-bromo-2-ethylhexane-d17 via a substitution reaction with hydrobromic acid.", "Starting Materials": ["2-Ethylhexanol-d17", "Hydrobromic acid", "Sodium bromide", "Concentrated sulfuric acid", "Sodium sulfate", "Distilled water"], "Reaction": [ "Step 1: Mix 2-ethylhexanol-d17 and hydrobromic acid in a round-bottom flask equipped with a reflux condenser.", "Step 2: Heat the mixture to reflux for 4-6 hours.", "Step 3: Add sodium bromide to the reaction mixture and continue refluxing for an additional 2-3 hours.", "Step 4: Allow the mixture to cool to room temperature and then add concentrated sulfuric acid dropwise with stirring.", "Step 5: Separate the organic layer and wash it with saturated sodium bicarbonate solution and distilled water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 7: Remove the solvent by rotary evaporation to obtain 1-bromo-2-ethylhexane-d17 as a colorless liquid." ] } | |

CAS RN |

1398065-97-8 |

Product Name |

1-Bromo-2-ethylhexane-d17 |

Molecular Formula |

C8H17Br |

Molecular Weight |

210.232 |

IUPAC Name |

3-[bromo(dideuterio)methyl]-1,1,1,2,2,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane |

InChI |

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D |

InChI Key |

NZWIYPLSXWYKLH-MMDJZGHJSA-N |

SMILES |

CCCCC(CC)CBr |

synonyms |

2-Ethyl-1-hexyl-d17 bromide; 2-Ethylhexyl-d17 bromide; 3-(Bromomethyl)heptane-d17 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)

![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)

![(3aS,5S)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)